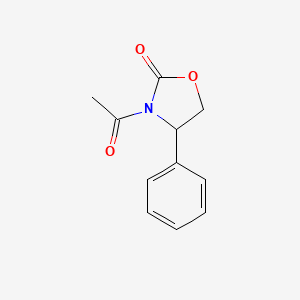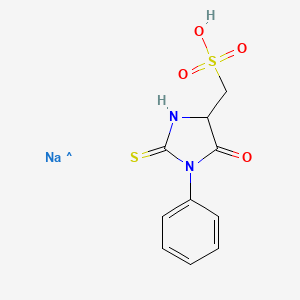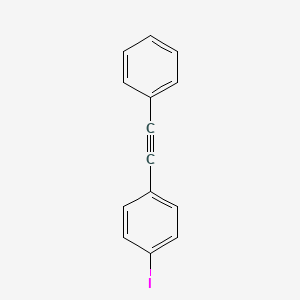
benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique azocine ring structure, which is a rare feature in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the azocine ring and the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: Functional groups on the azocine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups onto the azocine ring.
科学的研究の応用
(3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of azocine derivatives on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester involves its interaction with specific molecular targets. The hydroxyl groups and the azocine ring structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Iodopropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
Uniqueness
What sets (3R,4S)-3,4,7,8-Tetrahydro-3,4-dihydroxy-1(2H)-azocinecarboxylic Acid PhenylMethyl Ester apart from similar compounds is its unique azocine ring structure and the specific arrangement of hydroxyl groups
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
benzyl (5Z)-3,4-dihydroxy-3,4,7,8-tetrahydro-2H-azocine-1-carboxylate |
InChI |
InChI=1S/C15H19NO4/c17-13-8-4-5-9-16(10-14(13)18)15(19)20-11-12-6-2-1-3-7-12/h1-4,6-8,13-14,17-18H,5,9-11H2/b8-4- |
InChIキー |
DUWWKWKDLWAHFM-YWEYNIOJSA-N |
異性体SMILES |
C/1CN(CC(C(/C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CN(CC(C(C=C1)O)O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B15124338.png)
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophanMethylEster](/img/structure/B15124341.png)

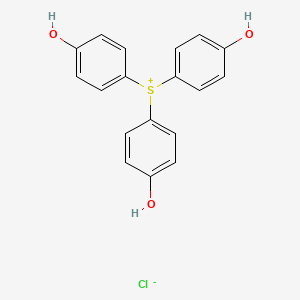

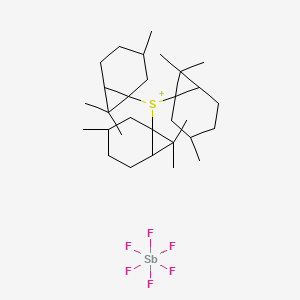
![tert-Butyl 6-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15124381.png)
![6-acetoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromen-5-ylpropionate](/img/structure/B15124389.png)
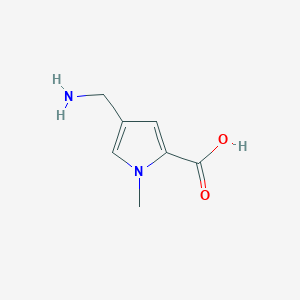
![15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B15124398.png)
